Ethyl Cyanoacetate-3-13C
Overview
Description
Ethyl Cyanoacetate-3-13C is an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity .
Mechanism of Action
Target of Action
Ethyl Cyanoacetate-3-13C, also known as Ethyl (~13~C)cyanoacetate, is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It is primarily used in the synthesis of biologically active compounds through the process of cyanoacetylation . The compound’s primary targets are various substituted aryl or heteryl amines .
Mode of Action
This compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The compound contains three different reactive centers—nitrile, ester, acidic methylene site—which makes it a versatile synthetic building block .
Biochemical Pathways
The condensation of this compound and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process involves a cascade of reactions, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
Result of Action
The result of the action of this compound is the formation of biologically active compounds through the process of cyanoacetylation . The condensation of this compound and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
Action Environment
The reaction conditions, such as temperature and the presence of a catalyst, can influence the action, efficacy, and stability of this compound . For instance, a range of electron-withdrawing substituents at different positions on the ring tolerated reaction conditions well enough to furnish corresponding products in good to excellent yields . When salicylaldehyde bearing an electron-donating group, a satisfactory yield was obtained at elevated temperature .
Biochemical Analysis
Biochemical Properties
Ethyl Cyanoacetate-3-13C is a reagent used in labeled pyrimidine and purine synthesis . It contains three different reactive centers—nitrile, ester, acidic methylene site—making it a versatile synthetic building block . It can be used in condensation reactions like the Knoevenagel condensation
Molecular Mechanism
The molecular mechanism of this compound involves a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . This process is accomplished through comparative experiments and density functional theory (DFT) calculations .
Preparation Methods
Ethyl Cyanoacetate-3-13C can be prepared through various synthetic routes:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-Ethoxypropionitrile: This method uses oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Chemical Reactions Analysis
Ethyl Cyanoacetate-3-13C undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.
Substitution Reactions: The nitrile and ester groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids for esterification, phase transfer catalysts for substitution, and specific catalysts for oxidation and reduction. Major products formed from these reactions include various heterocyclic compounds and intermediates for pharmaceuticals .
Scientific Research Applications
Ethyl Cyanoacetate-3-13C has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl Cyanoacetate-3-13C is similar to other esters of malonic acid and cyanoacetic acid derivatives. Some similar compounds include:
Methyl Cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Cyanoacetic Acid: The parent acid of ethyl cyanoacetate.
Diethyl Malonate: Similar reactivity due to the presence of ester groups.
This compound is unique due to its combination of nitrile and ester groups, making it a versatile building block for various synthetic applications .
Properties
IUPAC Name |
ethyl 2-(azanylidyne(113C)methyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-AZXPZELESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747752 | |
Record name | Ethyl (~13~C)cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698387-41-6 | |
Record name | Ethyl (~13~C)cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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